Lipophilicity and H-Bond Profile vs. Analogues
The target compound exhibits a computed XLogP3 of 3.0, reflecting moderate lipophilicity conferred by the cyclopentyl group [1]. In contrast, the simpler analog 3-bromo-5-nitrobenzamide (CAS 54321-80-1), which lacks the N-cyclopentyl substituent, has a lower computed XLogP of 1.2 [2]. This difference of 1.8 log units indicates that the target compound has approximately 60-fold higher partitioning into octanol, which impacts membrane permeability, solubility, and HPLC retention time. Furthermore, both compounds share a Hydrogen Bond Donor Count of 1 (the amide NH), but the target compound has a Hydrogen Bond Acceptor Count of 3 (nitro oxygens + amide carbonyl) versus 3 for the unsubstituted analog [3], confirming that the cyclopentyl group modulates lipophilicity without altering H-bond donor capacity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 3-Bromo-5-nitrobenzamide (CAS 54321-80-1): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +1.8 (Target is ~60× more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
A 1.8 log unit increase in lipophilicity is a substantial physicochemical differentiation; it directly impacts the compound's suitability for cell-based assays, membrane penetration, and chromatographic purification, making it a distinct choice for medicinal chemistry programs requiring balanced lipophilicity.
- [1] PubChem. (2025). XLogP3-AA for CID 26369862 (3-Bromo-N-cyclopentyl-5-nitrobenzamide). View Source
- [2] PubChem. (2025). XLogP3-AA for CID 12675931 (3-Bromo-5-nitrobenzamide). View Source
- [3] PubChem. (2025). Computed Descriptors for CID 26369862 and CID 12675931. View Source
